molecular formula C11H9ClFN3 B8390601 2-(5-Chloro-2-fluorophenyl)-5-methylpyrimidin-4-amine

2-(5-Chloro-2-fluorophenyl)-5-methylpyrimidin-4-amine

Cat. No.: B8390601
M. Wt: 237.66 g/mol
InChI Key: INYKBEFUQABZHX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenyl)-5-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H9ClFN3 and its molecular weight is 237.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9ClFN3

Molecular Weight

237.66 g/mol

IUPAC Name

2-(5-chloro-2-fluorophenyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C11H9ClFN3/c1-6-5-15-11(16-10(6)14)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16)

InChI Key

INYKBEFUQABZHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

trans-Dichlorobis(triphenylphosphine)palladium (II) (1.179 g, 1.680 mmol), 5-chloro-2-fluorophenylboronic acid (6.1 g, 35.3 mmol), 2-chloro-5-fluoromethylpyrimidin-4-amine (2.411 g, 16.80 mmol), 2M Na2CO3 (8.40 mL, 16.80 mmol) were combined in dioxane (79 mL) and refluxed for 1 hour. The reaction was cooled, concentrated and the solids were suspended in brine (50 mL) and then extracted with EtOAc (20 mL). The layers were separated, the organics were dried over Na2SO4, filtered and concentrated to give a residue which was passed through a silica plug (12 g) to give 2-(5-chloro-2-fluorophenyl)-5-methylpyrimidin-4-amine which was without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.03 (3H, d, J=0.76 Hz) 6.85 (2H, br. s.) 7.31 (1H, dd, J=10.61, 8.84 Hz) 7.46-7.55 (1H, m) 7.88 (1H, dd, J=6.57, 3.03 Hz) 8.06 (1H, d, J=0.76 Hz). ESI-MS: m/z 238.1 (M+H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
2-chloro-5-fluoromethylpyrimidin-4-amine
Quantity
2.411 g
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
79 mL
Type
solvent
Reaction Step Four
Quantity
1.179 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

trans-Dichlorobis(triphenylphosphine)palladium (II) (1.179 g, 1.680 mmol), 5-chloro-2-fluorophenylboronic acid (6.15 g, 35.3 mmol), 2-chloro-5-methylpyrimidin-4-amine (2.411 g, 16.80 mmol), were combined with 2M Na2CO3 (8.40 ml, 16.80 mmol) in dioxane (79 mL) and then heated at reflux for 1 hour. The reaction mixture was then cooled to room temperature and concentrated on a rotovap to afford a tan solid. The solid was suspended in brine (50 mL) and extracted with EtOAc (20 mL). The organic layer was dried over Na2SO4, filtered, and concentrated on a rotovap to afford an amber colored oil which was loaded onto silica (12 g) and purified by silica chromatography using a step gradient eluted with (10-75% ethyl acetate/hexanes) to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.03 (3H, d, J=0.76 Hz) 6.85 (2H, br. s.) 7.31 (1H, dd, J=10.61, 8.84 Hz) 7.46-7.55 (1H, m) 7.88 (1H, dd, J=6.57, 3.03 Hz) 8.06 (1H, d, J=0.76 Hz). ESI-MS: m/z 238.1 (M+H).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
2.411 g
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
79 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
1.179 g
Type
catalyst
Reaction Step Six

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